molecular formula C18H16N2O5S B2849717 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea CAS No. 1904272-58-7

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2849717
CAS No.: 1904272-58-7
M. Wt: 372.4
InChI Key: IMPDYFCOCPTMOY-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea is a complex organic compound that features a unique combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole ring, followed by the introduction of the furan and thiophene rings through a series of coupling reactions. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)urea
  • 1-(Furan-2-yl)-3-(2-hydroxyethyl)urea
  • 1-(Thiophen-2-yl)-3-(2-hydroxyethyl)urea

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea is unique due to the combination of three different aromatic rings and a urea linkage. This structure provides a distinct set of chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c21-17(20-12-5-6-13-14(9-12)25-11-24-13)19-10-18(22,15-3-1-7-23-15)16-4-2-8-26-16/h1-9,22H,10-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPDYFCOCPTMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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